2-(Benzylsulfanyl)-1-methyl-5-nitro-1H-imidazole
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Overview
Description
2-Benzylsulfanyl-1-methyl-5-nitroimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of a nitro group and a benzylsulfanyl group in its structure makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylsulfanyl-1-methyl-5-nitroimidazole typically involves the nitration of an imidazole precursor followed by the introduction of the benzylsulfanyl group. One common method involves the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to yield 1-methyl-5-nitroimidazole. This intermediate is then reacted with benzyl mercaptan in the presence of a suitable base to introduce the benzylsulfanyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylsulfanyl-1-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzylsulfanyl group can be oxidized to a sulfone.
Substitution: The nitro group can be substituted with other functional groups under nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 2-Benzylsulfonyl-1-methyl-5-nitroimidazole.
Reduction: 2-Benzylsulfanyl-1-methyl-5-aminoimidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfanyl-1-methyl-5-nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-1-methyl-5-nitroimidazole involves the reduction of the nitro group to form reactive intermediates that can damage cellular components. These intermediates can interact with DNA, proteins, and other macromolecules, leading to cell death. The compound’s molecular targets include enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar in structure and used for treating protozoal infections.
Ornidazole: Used for its antiparasitic properties.
Uniqueness: 2-Benzylsulfanyl-1-methyl-5-nitroimidazole is unique due to the presence of the benzylsulfanyl group, which can enhance its lipophilicity and potentially improve its ability to penetrate cell membranes. This structural feature may also influence its reactivity and interaction with biological targets .
Properties
CAS No. |
1615-40-3 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H11N3O2S/c1-13-10(14(15)16)7-12-11(13)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
VGEGLBBKTQUACA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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